molecular formula C29H32N2O3 B377522 N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B377522
M. Wt: 456.6g/mol
InChI Key: XQVRXKGSINQHJN-UHFFFAOYSA-N
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Description

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including aniline, cyclohexyl, and methoxyphenyl moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions:

    Cyclohexylation: The addition of the cyclohexyl group via Friedel-Crafts alkylation.

    Methoxyphenylation: The incorporation of the methoxyphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and functionalized compounds, which can be further utilized in different applications.

Scientific Research Applications

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide: shares similarities with other benzamide derivatives and aniline-containing compounds.

    N-(4-methoxyphenyl)benzamide: Lacks the cyclohexyl and dimethylanilino groups, resulting in different chemical properties.

    N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}benzamide: Similar structure but without the methoxyphenyl group.

Uniqueness

The presence of both the cyclohexyl and methoxyphenyl groups in this compound imparts unique chemical properties, making it distinct from other related compounds

Properties

Molecular Formula

C29H32N2O3

Molecular Weight

456.6g/mol

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C29H32N2O3/c1-21-11-10-12-22(2)26(21)30-28(33)29(19-8-5-9-20-29)31(24-15-17-25(34-3)18-16-24)27(32)23-13-6-4-7-14-23/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3,(H,30,33)

InChI Key

XQVRXKGSINQHJN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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